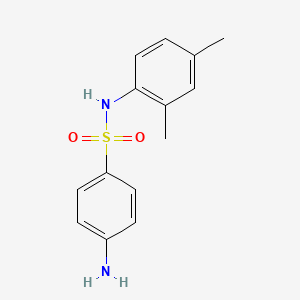

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide

説明

特性

IUPAC Name |

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-3-8-14(11(2)9-10)16-19(17,18)13-6-4-12(15)5-7-13/h3-9,16H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWZHEGLRDAZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354965 | |

| Record name | 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327069-28-3 | |

| Record name | 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Approaches

The synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide can be achieved through several strategic approaches, each with distinct advantages and limitations. Understanding these approaches is crucial for selecting the most appropriate method based on available starting materials, required purity, and scale considerations.

Nitro Reduction Approach

The most widely employed method involves a two-step process: first, the reaction of 4-nitrobenzenesulfonyl chloride with 2,4-dimethylaniline to form 4-nitro-N-(2,4-dimethylphenyl)benzenesulfonamide, followed by reduction of the nitro group to an amino group. This approach avoids the reactivity issues associated with aminobenzenesulfonyl chlorides.

The nitro reduction approach typically employs reducing agents such as tin in hydrochloric acid, iron under acidic conditions, or catalytic hydrogenation. This method has demonstrated high yields and good reproducibility for structurally similar compounds.

Acetamide Hydrolysis Approach

Another effective approach involves the reaction of 4-acetamidobenzenesulfonyl chloride with 2,4-dimethylaniline to form 4-acetamido-N-(2,4-dimethylphenyl)benzenesulfonamide, followed by hydrolysis to remove the acetyl group. The acetamide group serves as a protecting group for the amino functionality during the coupling reaction.

This method provides better control over the amino group's reactivity and can result in higher purity products, although it requires an additional synthetic step compared to direct coupling methods.

Direct Coupling Approach

The direct coupling of 4-aminobenzenesulfonyl chloride with 2,4-dimethylaniline represents the most straightforward approach theoretically. However, this method presents practical challenges due to the reactivity of the amino group on the sulfonyl chloride, which can lead to side reactions and reduced yields.

Detailed Synthetic Procedures

Nitro Reduction Method

The nitro reduction method is one of the most reliable approaches for synthesizing this compound, as demonstrated by successful applications to structurally similar compounds.

Procedure Using Tin/HCl

Step 1: Synthesis of 4-nitro-N-(2,4-dimethylphenyl)benzenesulfonamide

- Dissolve 4-nitrobenzenesulfonyl chloride (1 equivalent) in dry dichloromethane and cool to 0°C.

- Add a solution of 2,4-dimethylaniline (1.05 equivalents) and triethylamine (2 equivalents) dropwise.

- Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 2-4 hours.

- Monitor the reaction progress by TLC.

- Upon completion, wash the reaction mixture with 2N HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the intermediate by column chromatography or recrystallization.

Step 2: Reduction of Nitro Group

- Dissolve the intermediate in ethanol (10 mL per 1.4 mmol of substrate) and add tin granules (2-2.5 equivalents).

- Slowly add concentrated HCl (10-15 mL per 1.4 mmol of substrate) and reflux the mixture for 3.5-6 hours.

- Cool the reaction mixture to room temperature and basify with aqueous NaOH solution (30% or 5M) until pH > 8.

- Extract the product with ethyl acetate or dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization.

For similar compounds, this method has achieved yields of up to 98%.

Procedure Using Iron/HCl

An alternative reduction approach employs iron powder under acidic conditions:

- To a stirred solution of 4-nitro-N-(2,4-dimethylphenyl)benzenesulfonamide in methanol (10 mL per 0.95 mmol), add powdered iron (approximately twice the weight of the nitro compound).

- Acidify the mixture to pH ~2 using HCl and reflux overnight.

- Filter the reaction mixture, and concentrate the filtrate under vacuum to obtain the product.

Acetamide Hydrolysis Method

The acetamide hydrolysis method offers a controlled approach to synthesizing this compound.

Standard Procedure

Step 1: Synthesis of 4-acetamido-N-(2,4-dimethylphenyl)benzenesulfonamide

- Dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in dry dichloromethane and cool to 0°C.

- Add a solution of 2,4-dimethylaniline (1.05 equivalents) and triethylamine (2 equivalents) dropwise.

- Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 2 hours.

- Monitor the reaction progress by TLC.

- Upon completion, wash the reaction mixture with 2N HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the intermediate by column chromatography or recrystallization if necessary.

Step 2: Hydrolysis of Acetamide Group

- Dissolve the intermediate in ethanol (2 mL/mmol) and add concentrated HCl (1 mL/mmol).

- Stir the mixture at 75°C overnight.

- Dilute with water and basify with 0.2 N NaHCO3 at 0°C to pH = 8.

- Filter the precipitate and wash with cold water.

- Recrystallize from ethanol to obtain the pure product.

For similar compounds, this method has achieved yields of 64-75%.

Alternative Hydrolysis Procedure

A more concentrated hydrolysis approach:

- Prepare a mixture of the 4-acetamido-N-(2,4-dimethylphenyl)benzenesulfonamide in 6 N HCl (30 mL per 0.006 mol).

- Maintain with stirring under reflux (100°C) for 6 hours.

- Cool and neutralize with 20% NaOH.

- Vacuum filter the precipitate formed, wash with water, and recrystallize from ethanol/water (1:1).

Reaction Conditions Optimization

The optimization of reaction conditions is critical for maximizing yield and purity while minimizing side reactions and waste generation.

Temperature Effects

Table 1: Temperature Effects on Different Reaction Steps

| Reaction Step | Optimal Temperature Range | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Sulfonylation | 0-5°C initially, then RT | Minimizes side reactions | Higher purity |

| Nitro Reduction | Reflux (78-100°C) | Increased conversion rate | Depends on reaction control |

| Acetamide Hydrolysis | 75-100°C | Complete hydrolysis | Higher with controlled heating |

Temperature plays a crucial role in the synthesis of this compound. For the coupling reactions, temperatures below 5°C are generally preferred initially to minimize side reactions, followed by warming to room temperature to complete the reaction. For the reduction of nitro groups and hydrolysis of acetamide groups, higher temperatures (reflux conditions) are typically required for efficient conversion.

Solvent Effects

The choice of solvent significantly impacts reaction outcome, affecting solubility, reaction rate, and selectivity.

Table 2: Solvent Effects on Different Reaction Steps

| Reaction Step | Preferred Solvents | Advantages | Limitations |

|---|---|---|---|

| Sulfonylation | Dichloromethane, Chloroform | Good solubility of reactants, controlled reaction | Environmental concerns |

| Nitro Reduction | Ethanol, Methanol | Good solubility, facilitates reduction | May require excess reducing agent |

| Acetamide Hydrolysis | Ethanol/Water, Aqueous HCl | Promotes hydrolysis | May require longer reaction times |

For coupling reactions, anhydrous dichloromethane or chloroform are commonly used as they provide good solubility for both aromatic amines and sulfonyl chlorides while maintaining reaction control.

Catalyst and Reagent Effects

The selection of catalysts and reagents is critical for achieving high yields and selectivity.

Table 3: Comparative Analysis of Reducing Agents for Nitro Reduction

| Reducing Agent | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Tin/HCl | Reflux, 3.5-6h | ~98 | High yield, readily available reagents | Acidic waste disposal |

| Iron/HCl | Reflux, overnight | Not specified | Lower toxicity than tin | Longer reaction time |

| H₂/Pd | RT, atmospheric pressure | Variable | Mild conditions, cleaner reaction | Requires specialized equipment |

| NaBH₄ | RT to 60°C, 2-4h | Variable | Milder conditions | Less effective for aromatic nitro groups |

Triethylamine is commonly used as a base in coupling reactions to neutralize the HCl generated during the reaction. For nitro group reduction, tin in concentrated HCl has demonstrated high yields (98% for similar compounds) and remains one of the most reliable methods despite the acidic waste generated.

Purification Techniques

Purification of this compound is essential to achieve high-purity product suitable for further applications, particularly in pharmaceutical research.

Recrystallization

Recrystallization is the most common purification method for this compound:

- Dissolve the crude product in a minimum volume of hot ethanol.

- Optionally, add medicinal carbon (5-10% w/w relative to the crude product), heat to reflux for 0.5-1.0 hour, and hot filter.

- Cool the filtrate gradually to room temperature, then further cool to 5-10°C.

- Collect the crystallized product by filtration, wash with cold solvent, and dry under vacuum.

Ethanol or ethanol/water (1:1) mixtures have been found to be effective recrystallization solvents for similar sulfonamide compounds.

pH-Controlled Precipitation

This method can be effective for separating the amino-sulfonamide from impurities:

Scale-Up Considerations

For industrial-scale production of this compound, several factors must be considered to ensure safety, efficiency, and economic viability.

Continuous Flow Processing

Continuous flow reactors offer several advantages for large-scale production:

- Better heat transfer and temperature control, reducing the risk of runaway reactions.

- Improved mixing and mass transfer, leading to more consistent reaction outcomes.

- Smaller equipment footprint and reduced solvent usage.

- Enhanced safety by limiting the amount of hazardous materials present at any given time.

For the nitro reduction step, continuous flow hydrogenation can be particularly advantageous, providing better control and safety compared to batch processes.

Waste Reduction Strategies

Environmental considerations for industrial production include:

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of synthesized this compound.

Spectroscopic Analysis

FT-IR Spectroscopy

Key characteristic absorptions for this compound:

- NH₂ stretching: 3300-3500 cm⁻¹

- Aromatic C-H stretching: ~3000-3100 cm⁻¹

- S=O asymmetric stretching: 1350-1300 cm⁻¹

- S=O symmetric stretching: 1160-1120 cm⁻¹

- Aromatic C=C bending: ~1600 cm⁻¹ and ~1500 cm⁻¹

NMR Spectroscopy

¹H NMR spectroscopy provides valuable information about the proton environments:

Chromatographic Analysis

HPLC Analysis

Typical HPLC conditions for purity assessment:

- Column: C18 reversed-phase

- Mobile phase: Acetonitrile/water gradient

- Detection: UV at 254 nm

- Expected purity: >95% for synthetic applications, >99% for pharmaceutical applications

Mass Spectrometry

Mass spectrometry confirms the molecular weight:

Comparison of Synthetic Methods

Table 4: Comprehensive Comparison of Synthetic Methods for this compound

| Parameter | Nitro Reduction Method | Acetamide Hydrolysis Method | Direct Coupling Method |

|---|---|---|---|

| Starting Materials | 4-Nitrobenzenesulfonyl chloride, 2,4-Dimethylaniline | 4-Acetamidobenzenesulfonyl chloride, 2,4-Dimethylaniline | 4-Aminobenzenesulfonyl chloride, 2,4-Dimethylaniline |

| Number of Steps | 2 | 2 | 1 |

| Overall Yield | 75-90% (estimated) | 60-75% (estimated) | 40-60% (estimated) |

| Reaction Time | 8-12 hours total | 14-24 hours total | 4-6 hours |

| Reducing Agents | Tin/HCl, Iron/HCl, H₂/Pd | None required for main synthesis | None required |

| Purification Complexity | Moderate | Moderate | High |

| Scale-up Potential | Good | Good | Limited |

| Waste Generation | High (metal waste) | Moderate (acid waste) | Moderate |

| Key Advantages | High yield, Well-documented | Protected amino group, Cleaner reaction | Shorter process |

| Key Limitations | Metal waste, Harsh conditions | Longer reaction time | Side reactions, Lower yield |

This comparative analysis indicates that both the nitro reduction and acetamide hydrolysis methods are viable approaches for the synthesis of this compound, with the choice depending on specific requirements for yield, purity, and scale.

化学反応の分析

Types of Reactions

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The amino group and the sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

科学的研究の応用

Medicinal Chemistry

4-Amino-N-(2,4-dimethylphenyl)benzenesulfonamide is primarily studied for its antimicrobial and anticancer properties. Research indicates that it may inhibit various enzymes, particularly carbonic anhydrases, which play a critical role in metabolic processes.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Anticancer Properties : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines by activating caspases and modulating cell cycle regulators. Its IC50 values in cancer cell lines are reported to be in the low micromolar range, underscoring its potential as a therapeutic agent.

Biochemical Research

This compound interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. It has been observed to interact with serine/threonine-protein kinases, which are crucial for cell cycle regulation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzenesulfonamide derivatives, including this compound. Results demonstrated significant inhibition of bacterial growth, highlighting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Studies

Experiments involving human cancer cell lines showed that the compound exhibited cytotoxic effects through mechanisms such as increased lipophilicity and improved cellular uptake due to its structural features.

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to serve as an intermediate in synthesizing more complex organic molecules used in various industrial processes.

Structure-Activity Relationship (SAR)

Studies on structure-activity relationships have elucidated the importance of substituents on the phenyl ring. The methyl groups at positions 2 and 4 are critical for maintaining biological activity; their removal or alteration significantly diminishes efficacy against microbial and cancerous cells.

| Compound Structure | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antibacterial & Anticancer | 5-10 |

| 4-Amino-N-(2-chlorophenyl)benzenesulfonamide | Reduced activity | >20 |

| 4-Amino-N-(2-methylphenyl)benzenesulfonamide | Moderate activity | 15-25 |

作用機序

The mechanism of action of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antibacterial or antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms .

類似化合物との比較

Similar Compounds

4-aminobenzenesulfonamide: A simpler sulfonamide with similar antibacterial properties.

2,4-dimethylphenylamine: A precursor used in the synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.

Sulfanilamide: Another sulfonamide derivative with well-known antibacterial activity.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both 4-aminobenzenesulfonamide and 2,4-dimethylphenylamine. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

生物活性

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is part of a larger class of sulfonamides known for their diverse pharmacological properties, including enzyme inhibition and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit the activity of certain enzymes, particularly carbonic anhydrases (CAs), which play critical roles in various physiological processes including pH regulation and ion transport. The sulfonamide group is essential for binding affinity and inhibitory activity against these enzymes .

Enzyme Inhibition

- Carbonic Anhydrases : Studies indicate that this compound exhibits significant binding affinity towards multiple isoforms of carbonic anhydrases (CA I, II, VI, VII), with some derivatives showing nanomolar affinities. This suggests a potential role in modulating physiological responses through enzyme inhibition .

- Antimicrobial Activity : The compound demonstrates antibacterial and antifungal properties by disrupting the synthesis of essential biomolecules in microorganisms, although the specific pathways remain under investigation.

Antibacterial Properties

Research has shown that this compound exhibits notable antibacterial effects against various strains of bacteria. The compound's mechanism likely involves the inhibition of bacterial growth through interference with metabolic pathways essential for survival.

Antifungal Properties

In addition to antibacterial activity, this sulfonamide derivative has been evaluated for its antifungal potential. Preliminary studies indicate effectiveness against certain fungal strains, further broadening its therapeutic applicability.

Anticancer Activity

Emerging research highlights the anticancer potential of this compound. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through targeted mechanisms. For instance, compounds structurally similar to this sulfonamide have shown promising results in inhibiting tumor growth in various animal models .

Case Studies and Research Findings

A selection of studies focusing on the biological activity of this compound is summarized below:

Pharmacokinetics and Toxicology

While the pharmacokinetic profile of this compound remains under investigation, preliminary assessments suggest favorable absorption and distribution characteristics typical of sulfonamide compounds. However, detailed studies are required to fully elucidate its metabolic pathways and potential toxicological effects.

Q & A

Q. Table 1. Synthetic Conditions for Substituted Benzenesulfonamides

| Substituent on Phenyl Ring | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-Dimethyl | Pyridine | None | 78 | |

| 4-Nitro | DCM | DMAP | 65 | |

| 3-Trifluoromethyl | THF | TEA | 72 |

Q. Table 2. Key Computational Parameters for QSAR Modeling

| Descriptor | Correlation Coefficient (R²) | Biological Target |

|---|---|---|

| logP | 0.85 | E. coli inhibition |

| HOMO Energy | 0.72 | C. albicans binding |

| Molar Refractivity | 0.68 | Enzymatic active site |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。